molecular formula C23H26N2O5 B4984916 2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4984916
M. Wt: 410.5 g/mol
InChI Key: HULQGWAXUAUBTF-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes:

  • A 2-phenoxyethyl ester group at position 3.
  • A 2-ethoxyphenyl substituent at position 3.
  • Methyl groups at positions 1 and 4.
  • A 2-oxo (keto) group at position 2.

The 2-ethoxyphenyl substituent enhances lipophilicity and electronic effects, influencing both chemical reactivity and biological interactions . The compound is synthesized via multi-step Biginelli-like reactions, often involving condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions .

Properties

IUPAC Name

2-phenoxyethyl 6-(2-ethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-28-19-13-9-8-12-18(19)21-20(16(2)25(3)23(27)24-21)22(26)30-15-14-29-17-10-6-5-7-11-17/h5-13,21H,4,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULQGWAXUAUBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydropyrimidine compounds.

Scientific Research Applications

2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Their Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Unique Features Biological/Chemical Properties
2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C24H27N2O6 2-ethoxyphenyl substituent; phenoxyethyl ester Enhanced lipophilicity; potential enzyme inhibition (e.g., thymidine phosphorylase)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C22H24FN3O3S Thioxo (S=O) group at position 2; p-tolyl substituent Increased electrophilicity; improved antioxidant activity (IC50 = 0.6 mg/mL in DPPH assay)
2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C22H24N2O6 2,5-dimethoxyphenyl substituent Dual methoxy groups enhance electronic effects; applications in materials science
Ethyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C16H19N3O5 Nitro group at phenyl position 3 Strong electron-withdrawing effects; potential anticancer activity
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C15H18N2O5 Methyl ester; 3,4-dimethoxyphenyl Moderate thymidine phosphorylase inhibition (IC50 = 59.0 µM)

Key Trends

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the pyrimidine ring, enhancing stability and π-π stacking interactions with biological targets .
  • Electron-withdrawing groups (e.g., nitro, fluoro) improve electrophilicity, facilitating nucleophilic attacks in synthetic pathways .

Thioxo vs. Oxo Groups :

  • Thioxo analogs (e.g., 2-thioxo derivatives) exhibit stronger radical scavenging activity due to sulfur's redox-active properties .
  • Oxo derivatives generally show higher enzyme-binding affinity, as seen in thymidine phosphorylase inhibition studies .

Ester Group Variations: Phenoxyethyl esters improve membrane permeability compared to ethyl or methyl esters, critical for in vivo bioavailability . Bulkier ester groups (e.g., allyloxyethyl) may sterically hinder interactions with hydrophobic enzyme pockets .

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